molecular formula C8H7ClN4 B068739 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine CAS No. 166197-06-4

4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

Cat. No.: B068739
CAS No.: 166197-06-4
M. Wt: 194.62 g/mol
InChI Key: VTDKIVSCZFFWQH-UHFFFAOYSA-N
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Description

4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine (CAS 166197-06-4) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and anticancer research. This compound features a pyrimidine core substituted with a chloro group and a pyrazolyl ring, making it a versatile scaffold for the synthesis of novel bioactive molecules. Its primary research application is as a key intermediate in the design and development of pyrazolo[3,4-d]pyrimidine derivatives , which are recognized as privileged scaffolds in drug discovery . These derivatives are investigated as potent inhibitors of critical kinase targets , including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VGFR) . The structural similarity of the pyrazolopyrimidine core to purines allows it to act as a bioisostere of the adenine moiety of ATP , facilitating competitive binding at the ATP-binding sites of various kinases . This mechanism is central to its role in creating compounds that can disrupt proliferative signaling pathways in cancer cells. Beyond its application in targeted cancer therapies, this chloro-substituted intermediate serves as a versatile synthon for further functionalization via nucleophilic aromatic substitution, enabling the introduction of diverse amines and other nucleophiles to explore structure-activity relationships (SAR) . Researchers value this compound for constructing complex molecules with potential antiproliferative, CDK inhibitory, and anti-5-lipoxygenase activities . Warning: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-2-(1H-pyrazol-5-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-5-4-7(9)12-8(11-5)6-2-3-10-13-6/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDKIVSCZFFWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-pyrazolyl-pyrimidine

Abstract

The pyrazolyl-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile synthetic handles and ability to modulate biological targets. This guide provides an in-depth analysis of the physicochemical properties of 4-Chloro-6-methyl-pyrazolyl pyrimidine. Due to ambiguity in the common nomenclature, this document focuses on the synthetically accessible and frequently encountered isomer, 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine . We move beyond a simple data sheet to explain the causal relationships between the molecule's structure and its empirical properties, such as solubility, basicity (pKa), and lipophilicity (LogP). This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive property profile but also field-proven, step-by-step protocols for the experimental determination of these critical parameters.

Molecular Structure and Core Properties

The nomenclature "4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine" is structurally ambiguous. The most common synthetic routes and documented analogues suggest the pyrazole ring is attached to the pyrimidine ring via one of its nitrogen atoms. This guide will proceed with the analysis of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine .

Figure 1: Chemical structure of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine.
Physicochemical Data Summary

Direct experimental data for this specific compound is not widely published. The following table summarizes key properties based on computational predictions and analysis of structurally similar compounds. These values serve as a robust starting point for experimental design.

PropertyValue (Predicted/Estimated)Implication for Research & Development
Molecular Formula C₈H₇ClN₄-
Molecular Weight 194.62 g/mol Adheres to Lipinski's guidelines for drug-likeness.
cLogP 1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[1][2][3]
Topological Polar Surface Area (TPSA) 41.6 ŲSuggests good potential for oral bioavailability and cell permeability.
Aqueous Solubility Low to ModerateExpected to be poorly soluble in neutral water but may improve in acidic conditions due to protonation.[4][5]
pKa (most basic) 1.5 - 2.5 (estimated)The pyrimidine ring nitrogens are weakly basic due to electron-withdrawing effects.[6]
Physical State Likely a solid at STPHigh melting points are common for planar, heterocyclic systems due to efficient crystal packing.[4]

In-Depth Physicochemical Analysis

Solubility Profile

Expertise & Experience: The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability. The structure of 4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine presents competing features. The nitrogen atoms in both the pyrimidine and pyrazole rings can act as hydrogen bond acceptors, which would typically favor aqueous solubility. However, the overall molecule is a planar, aromatic system with a significant nonpolar surface area, and the chloro-substituent adds to its hydrophobicity.

Causality:

  • Aqueous Solubility: In neutral water (pH ~7), the compound is expected to exhibit low solubility. This is because the molecule is uncharged, and the energetic cost of breaking the water's hydrogen-bonding network to accommodate the hydrophobic scaffold is high.

  • pH-Dependent Solubility: The pyrimidine nitrogens are weakly basic. In acidic media (e.g., pH < 2), protonation of a ring nitrogen will form a cationic species. This charged form will exhibit significantly enhanced aqueous solubility due to favorable ion-dipole interactions with water.

  • Organic Solvents: The compound is expected to be more soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol.[5] Solubility in nonpolar solvents like hexanes is likely to be very low.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa values of a molecule dictate its ionization state at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Causality:

  • Basic Centers: The primary basic centers are the nitrogen atoms of the pyrimidine ring. In unsubstituted pyrimidine, the pKa of the conjugate acid is approximately 1.3.

  • Inductive Effects: The chlorine atom at the C4 position is strongly electron-withdrawing. This inductive effect reduces the electron density on the ring nitrogens, making them less basic than in unsubstituted pyrimidine. Therefore, the pKa is expected to be in the range of 1.5-2.5.

  • Protonation Site: Protonation will likely occur at the N1 nitrogen of the pyrimidine ring, as it is sterically more accessible and its lone pair is not as involved in aromaticity as the pyrazole nitrogens.

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is measured by the partition coefficient (LogP for the neutral species) between octanol and water.[7]

Causality:

  • LogP: The calculated LogP (cLogP) is predicted to be between 1.5 and 2.5.[1][2][3] This value reflects a balance. The chloromethyl-pyrimidine core is moderately lipophilic, while the pyrazole ring adds some polar character. A LogP in this range is often considered ideal for drug candidates, as it allows for sufficient aqueous solubility while permitting passive diffusion across cell membranes.[7]

  • LogD: Since this molecule is a weak base, its distribution coefficient (LogD) will be pH-dependent. At physiological pH (~7.4), the molecule will be overwhelmingly neutral, so LogD₇.₄ ≈ LogP. However, at lower pH values (e.g., in the stomach), protonation will increase its hydrophilicity, leading to a lower LogD value.

Chemical Reactivity and Stability

The most significant feature driving the synthetic utility of this compound is the chlorine atom at the C4 position of the pyrimidine ring.

Expertise & Experience: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing chlorine atom. This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[8][9][10]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[9]

Figure 2: General mechanism of Nucleophilic Aromatic Substitution (SNAr). (Conceptual Diagram)

This reactivity is the molecule's primary asset, allowing for the facile introduction of a wide variety of functional groups (amines, alcohols, thiols) at the C4 position, making it a valuable intermediate for building libraries of potential drug candidates.[11][12]

Experimental Protocols

The following protocols provide robust, self-validating methods for the experimental determination of the key physicochemical properties discussed.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Figure 3: Workflow for Shake-Flask Solubility Measurement.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.[13]

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).[15]

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, the sample must be filtered (e.g., through a 0.22 µm syringe filter) or centrifuged at high speed.[13]

  • Quantification: Prepare a series of standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the filtered supernatant and the standards using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration.

  • Validation: To confirm equilibrium was reached, take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the time points.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for measuring pKa by monitoring pH changes during titration with an acid or base.[16][17][18]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For water-soluble compounds, deionized water with a background electrolyte (e.g., 0.15 M KCl to maintain constant ionic strength) is used.[16] For poorly soluble compounds, a co-solvent system (e.g., methanol/water) may be required, though this will yield an apparent pKa (pKaᵃᵖᵖ).

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with nitrogen to remove dissolved CO₂.[16] Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl if measuring a base).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. This point can be precisely identified as the inflection point on the first derivative plot (ΔpH/ΔV) or the zero-crossing on the second derivative plot (Δ²pH/ΔV²).[19]

Protocol for LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21][22]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This step is crucial for thermodynamic accuracy.

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol). Add a known volume of this stock to a vial containing a known volume of the other pre-saturated phase. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.

  • Sampling & Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each aliquot using a suitable method like HPLC-UV or LC-MS.[22]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[7]

Conclusion

4-Chloro-6-methyl-1-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic scaffold with a well-defined physicochemical profile governed by its structural features. Its moderate lipophilicity, low molecular weight, and key synthetic handle at the C4 position make it an attractive starting point for synthetic and medicinal chemistry programs. While direct experimental data is sparse, its properties can be reliably predicted through an understanding of fundamental chemical principles. The detailed protocols provided herein equip researchers with the necessary tools to perform their own precise characterization, enabling informed decisions in experimental design and drug discovery pipelines.

References

  • Creative Bioarray. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Simoens, M., et al. (n.d.).
  • Encyclopedia.pub. (2022).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.
  • Mercer, S. E., et al. (2024).
  • AxisPharm. (2024). Log D Measurement.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.
  • SciSpace. (n.d.).
  • Benchchem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • ResearchGate. (n.d.).
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  • StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • Unknown Source. (n.d.). solubility experimental methods.pptx.
  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • ICCVAM. (2003).
  • ACS Publications. (2019).
  • ResearchGate. (n.d.). Known synthesis of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1a.
  • ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Benchchem. (2025).
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  • ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.
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Sources

biological significance of the pyrazolo[3,4-d]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide

Abstract The pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone in medicinal chemistry, distinguished by its bioisosteric relationship to the adenine pharmacophore.[1][2][3][4] This structural mimicry allows for potent interactions with ATP-binding sites across a diverse array of enzymes, most notably protein kinases and viral polymerases. This guide provides an in-depth technical analysis of the scaffold’s structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications in oncology and virology. It is designed to equip researchers with the rationale and protocols necessary to leverage this privileged structure in drug discovery.

Structural Basis of Biological Versatility

The core significance of the pyrazolo[3,4-d]pyrimidine system lies in its ability to function as a purine bioisostere .[2] By replacing the imidazole ring of purine with a pyrazole ring, the scaffold retains the critical hydrogen-bonding geometry required for ATP mimicry while altering the electronic distribution and metabolic stability of the molecule.

Adenine Mimicry and Hinge Binding

In the context of kinase inhibition, the N1 and C6 positions of the adenine ring interact with the kinase "hinge" region.[1][2] In pyrazolo[3,4-d]pyrimidines:

  • N5 and C4-substituents (typically an amino group) mimic the N1 and N6-amino of adenine, forming a donor-acceptor hydrogen bond pair with the kinase backbone.

  • The C3 position projects into the "gatekeeper" region of the hydrophobic pocket, allowing for selectivity tuning based on the size of the gatekeeper residue (e.g., Threonine vs. Methionine).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific positions on the scaffold.

SAR_Map Scaffold Pyrazolo[3,4-d]pyrimidine Core Scaffold N1 N1 Position (Solubility & PK) Scaffold->N1 Controls steric bulk & lipophilicity C3 C3 Position (Selectivity/Gatekeeper) Scaffold->C3 Targets hydrophobic pocket II C4 C4 Position (Hinge Binding/Warhead) Scaffold->C4 Primary H-bond donor (e.g., NH2) C6 C6 Position (Affinity/Solvent Front) Scaffold->C6 Secondary interactions N1_Ex e.g., Piperidine (Ibrutinib) Enhances bioavailability N1->N1_Ex C4_Ex e.g., Anilino groups Increases potency C4->C4_Ex

Figure 1: Structure-Activity Relationship (SAR) map of the pyrazolo[3,4-d]pyrimidine scaffold.

Therapeutic Applications & Mechanisms[3][5][6][7]

Oncology: Kinase Inhibition

The scaffold is most famous for generating potent kinase inhibitors. A prime example is Ibrutinib , a covalent inhibitor of Bruton's Tyrosine Kinase (BTK).

  • Mechanism: The pyrazolo[3,4-d]pyrimidine core occupies the ATP-binding site of BTK. An acrylamide "warhead" attached to the N1-piperidine tail forms a covalent bond with Cysteine 481 (Cys481), irreversibly blocking the enzyme.

  • Significance: This blocks B-cell receptor (BCR) signaling, preventing B-cell proliferation in malignancies like Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).

BTK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn/Syk BCR->LYN BTK BTK (Target) LYN->BTK Phosphorylation PLC PLCγ2 BTK->PLC Activation NFkB NF-κB / MAPK PLC->NFkB Prolif B-Cell Proliferation NFkB->Prolif Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) Inhibitor->BTK Covalent Binding (Cys481)

Figure 2: Inhibition of the B-Cell Receptor signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Virology: Polymerase Inhibition

In viral replication, the scaffold acts as a nucleoside analog. Compounds like N10169 have shown broad-spectrum activity against DNA viruses.[5]

  • Mechanism: These analogs are phosphorylated by cellular kinases to their triphosphate forms. The viral polymerase mistakenly incorporates them into the growing viral DNA/RNA chain, causing chain termination or lethal mutagenesis due to the non-canonical ring structure.

Chemical Synthesis Strategies

The synthesis of this scaffold typically follows two main routes: the "Fusion to Pyrazole" (Route A) or "Fusion to Pyrimidine" (Route B). Route A is generally preferred for its versatility in introducing N1 substituents early in the synthesis.

Route A: Cyclization of 5-Aminopyrazoles

This is the industry-standard approach for generating libraries.

  • Precursor Formation: Reaction of a hydrazine derivative with ethoxymethylene malononitrile yields a 5-amino-4-cyanopyrazole.

  • Cyclization: The pyrazole intermediate is treated with formamide or formic acid/ammonia to close the pyrimidine ring.

Synthesis_Route Start Hydrazine (R-NH-NH2) Inter 5-Amino-4-cyanopyrazole Intermediate Start->Inter Condensation (Ethanol, Reflux) Reagent Ethoxymethylene malononitrile Reagent->Inter Product Pyrazolo[3,4-d]pyrimidine Scaffold Inter->Product Cyclization Cyclizer Formamide / HCONH2 (180°C) Cyclizer->Product

Figure 3: General synthetic workflow for the construction of the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocols

Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Objective: To synthesize a reference scaffold for biological testing. Self-Validating Step: The disappearance of the nitrile peak (~2200 cm⁻¹) in IR spectroscopy confirms ring closure.

  • Reactants: Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) in Formamide (15 mL).

  • Reaction: Heat the mixture to reflux (approx. 180-190°C) for 6–8 hours. Note: High temperature is required to drive the condensation and dehydration.

  • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the formation of a more polar spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100g).

  • Isolation: The solid precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.

  • Validation:

    • Yield: Expected >70%.

    • 1H NMR (DMSO-d6): Look for the distinctive C6-H proton singlet around δ 8.2–8.5 ppm and the disappearance of the NH2 broad singlet of the pyrazole precursor.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of a pyrazolo[3,4-d]pyrimidine derivative against a target kinase (e.g., Src).

  • Preparation: Dilute compounds in 100% DMSO to 100x the final test concentration.

  • Enzyme Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add purified Src kinase (0.2 nM final).

  • Substrate Mix: Add peptide substrate (e.g., specific Src-tide) labeled with a fluorophore (e.g., Coumarin) and ATP (at Km concentration).

  • Reaction:

    • Add 0.5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 10 min (to allow compound binding).

    • Add 10 µL Substrate Mix to initiate.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add Stop Solution (EDTA). Measure fluorescence ratio (445 nm / 520 nm) using a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Quantitative Data Summary

The following table summarizes the potency of pyrazolo[3,4-d]pyrimidine derivatives against key targets, illustrating the scaffold's versatility.

Compound ClassTargetMechanismTypical IC50 / KdReference
Ibrutinib BTKCovalent (Cys481)0.5 nM[1, 2]
PP1 Src FamilyATP Competitive170 nM (Lck)[3]
PP2 Src FamilyATP Competitive~100 nM[3]
N10169 Viral PolNucleoside Analog1–10 µM (EC50)[4]
Compound 7f DHFRAntifolate1.83 µM[5]

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Journal of Chemical Information and Modeling. Link

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Link

  • Pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors of the Src-family tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy. Link

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

The Pyrazolopyrimidine Scaffold: A Privileged Core for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolopyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a diverse array of biomolecules.[1] Its intrinsic structural resemblance to the purine core of ATP allows for competitive binding to the active sites of numerous enzymes, most notably protein kinases, which are pivotal regulators of cellular signaling.[2] Dysregulation of these signaling pathways is a hallmark of many pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazolopyrimidine derivatives, delving into the mechanistic rationale behind their efficacy. We will dissect the critical signaling pathways involved and furnish detailed, field-proven experimental protocols to empower researchers in the discovery and evaluation of novel pyrazolopyrimidine-based therapeutic agents.

The Pyrazolopyrimidine Core: A Foundation for Therapeutic Innovation

The pyrazolopyrimidine scaffold is a bicyclic heterocyclic system composed of fused pyrazole and pyrimidine rings. Several isomeric forms exist, with the 1H-pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine cores being the most extensively investigated in drug discovery.[2][3] The strategic placement of nitrogen atoms within this framework facilitates crucial hydrogen bonding interactions within the ATP-binding pockets of kinases, providing a strong foundation for potent and selective inhibition.[4]

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolopyrimidine nucleus can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted aminopyrazole with a suitable one-carbon synthon.

Exemplary Protocol: Synthesis of a 1-substituted-1H-pyrazolo[3,4-d]pyrimidine [3]

  • Starting Material: 1-substituted-5-amino-1H-pyrazole-4-carbonitrile.

  • Reaction: Reflux the aminopyrazole carbonitrile with an excess of formic acid or formamide. This serves as the source of the additional carbon atom required to form the pyrimidine ring.

  • Cyclization: The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can then be purified by recrystallization or column chromatography.

It is the versatility of substitution at various positions of the pyrazolopyrimidine ring that allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting derivatives.

Oncology: Targeting Aberrant Kinase Signaling

The dysregulation of protein kinase activity is a fundamental driver of cancer cell proliferation, survival, and metastasis.[5] Pyrazolopyrimidine derivatives have emerged as a powerful class of kinase inhibitors, with several compounds achieving clinical success.[6]

Key Kinase Targets in Oncology

Table 1: Prominent Kinase Targets of Pyrazolopyrimidine Derivatives in Cancer Therapy

Kinase TargetCancer Type(s)Exemplary Pyrazolopyrimidine Inhibitor(s)Reference(s)
Bruton's Tyrosine Kinase (BTK) B-cell malignancies (e.g., CLL, MCL)Ibrutinib[5][7][8]
SRC Family Kinases (SFKs) Solid tumors (e.g., breast, colon)PP1, PP2[1]
Epidermal Growth Factor Receptor (EGFR) Non-small cell lung cancer, breast cancerCLM3, CLM29[9]
Vascular Endothelial Growth Factor Receptor (VEGFR) Various solid tumorsSorafenib (multi-kinase inhibitor)[5]
Cyclin-Dependent Kinases (CDKs) Various cancersRibociclib (dual inhibitor)[10]
Phosphoinositide 3-Kinase (PI3K) Hematological malignanciesIdelalisib[5]
Tropomyosin Receptor Kinase (TRK) NTRK fusion-positive cancersLarotrectinib, Entrectinib[11]
Signaling Pathway Spotlight: The BTK Pathway in B-Cell Malignancies

Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[5][7] In malignant B-cells, constitutive activation of the BCR pathway promotes cell proliferation and survival. Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation and subsequent downstream signaling blockade.[5]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Proliferation_Survival Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Ibrutinib Ibrutinib (Pyrazolopyrimidine Derivative) Ibrutinib->BTK Irreversible Inhibition

BTK Signaling Pathway and Ibrutinib Inhibition.
Experimental Workflows for Evaluating Anticancer Activity

A. Radiometric Protein Kinase Assay

This "gold standard" assay directly measures the catalytic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate.[12][13][14][15]

Step-by-Step Protocol: [12][14]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the assay buffer.

  • Compound Addition: Add the pyrazolopyrimidine derivative (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot an aliquot of the reaction mixture onto a phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value of the compound.

B. Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a test compound.[17][18][19][20]

Step-by-Step Protocol: [17][18][20]

  • Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyrimidine derivative or vehicle control and incubate for a specified period (e.g., 48-72 hours).

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

C. Cytotoxicity Assay (LDH Release)

This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage, as an indicator of cytotoxicity.[21][22][23][24][25]

Step-by-Step Protocol: [22][23]

  • Cell Culture and Treatment: Follow steps 1 and 2 of the CellTiter-Glo® protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer an aliquot of the culture supernatant to a new 96-well plate.

  • Reaction Setup: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Subcutaneous Xenograft Mouse Model

This model involves the implantation of human cancer cells into immunodeficient mice to evaluate the in vivo efficacy of an anticancer agent.[26][27][28][29]

Step-by-Step Protocol: [26][27][28]

  • Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a specific concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazolopyrimidine derivative (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Assessment: Measure tumor volume (using calipers) and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Neurodegenerative Disorders: A New Frontier

While oncology has been the primary focus, the therapeutic potential of pyrazolopyrimidine derivatives is expanding into the realm of neurodegenerative diseases, particularly Alzheimer's disease (AD).[30][31][32][33][34]

Targeting Tau Pathology in Alzheimer's Disease

A key pathological hallmark of AD is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction and death.[30][31] Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in the early stages of tau phosphorylation.[30][31][32][33]

MARK4_Tau_Pathway MARK4 MARK4 Tau Tau Protein MARK4->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Neuronal_Dysfunction Neuronal Dysfunction & Death NFTs->Neuronal_Dysfunction Pyrazolopyrimidine_Inhibitor Pyrazolopyrimidine Derivative Pyrazolopyrimidine_Inhibitor->MARK4 Inhibition

Role of MARK4 in Tau Pathology and its Inhibition.

In silico screening and molecular dynamics simulations have identified several pyrazolopyrimidine derivatives as potential inhibitors of MARK4, suggesting a promising therapeutic strategy for mitigating tau pathology in AD.[30][31][32][33]

Inflammation: Modulating Key Pro-inflammatory Enzymes

Pyrazolopyrimidine derivatives have also demonstrated significant anti-inflammatory properties by targeting key enzymes involved in the inflammatory cascade.[35]

Dual Inhibition of COX-2 and iNOS

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two enzymes that are upregulated during inflammation and contribute to the production of pro-inflammatory mediators, prostaglandins and nitric oxide, respectively. Certain pyrazolopyrimidine derivatives have been shown to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[35]

Table 2: Anti-inflammatory Targets of Pyrazolopyrimidine Derivatives

TargetRole in InflammationExemplary Pyrazolopyrimidine Derivative(s)Reference(s)
Cyclooxygenase-2 (COX-2) Prostaglandin synthesisVarious substituted pyrazolo[3,4-d]pyrimidines[35]
Inducible Nitric Oxide Synthase (iNOS) Nitric oxide productionVarious substituted pyrazolo[3,4-d]pyrimidines[35]
In Vivo Model for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[36]

Step-by-Step Protocol: [36]

  • Animal Model: Use rats or mice of a specific strain and weight range.

  • Compound Administration: Administer the pyrazolopyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group at each time point.

Conclusion and Future Directions

The pyrazolopyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of targeted therapies. Its ability to effectively mimic the purine core of ATP has led to the discovery of potent inhibitors for a wide range of kinases and other enzymes implicated in cancer, neurodegenerative diseases, and inflammation. The clinical success of drugs like ibrutinib and selpercatinib underscores the therapeutic potential of this versatile heterocyclic system.[4][7]

Future research in this field will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation pyrazolopyrimidine derivatives with improved selectivity profiles to minimize off-target effects and enhance safety.

  • Overcoming Drug Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms to existing therapies.

  • Expansion to New Targets: Exploring the potential of the pyrazolopyrimidine scaffold to inhibit other classes of enzymes and protein-protein interactions.

  • Novel Drug Delivery Systems: Investigating advanced drug delivery strategies to improve the bioavailability and targeted delivery of pyrazolopyrimidine-based drugs.

The continued exploration of the chemical space around the pyrazolopyrimidine nucleus, coupled with a deeper understanding of the molecular drivers of disease, holds immense promise for the future of targeted medicine.

References

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An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine: A Critical Assessment for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility and stability is paramount for its successful progression from a promising lead compound to a viable clinical candidate. This document outlines the key considerations, experimental designs, and analytical methodologies required to robustly characterize this pyrazolyl-pyrimidine derivative.

Introduction: The Pivotal Role of Physicochemical Profiling

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its versatile biological activities.[1][2] The fusion of a pyrazole moiety to the pyrimidine core, as seen in 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine, can impart unique pharmacological properties. However, the ultimate bioavailability and efficacy of any potential drug candidate are intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to erratic absorption and low exposure, while chemical instability can result in a loss of potency and the formation of potentially toxic degradation products.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine. We will explore the underlying principles that govern these properties and provide detailed, field-proven protocols for their empirical determination. The causality behind each experimental choice will be elucidated, ensuring a scientifically rigorous and validated approach to the physicochemical profiling of this promising compound.

Part 1: Solubility Assessment: From Prediction to Empirical Determination

A comprehensive understanding of a compound's solubility in various media is a critical early-stage gatekeeper in the drug development process. It dictates the feasibility of formulation, the potential for oral absorption, and the design of preclinical and clinical studies.

Theoretical Considerations and In Silico Prediction

While empirical data is the gold standard, in silico tools can provide valuable initial estimates of a compound's solubility. Based on the structure of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine, we can infer certain characteristics. The presence of nitrogen atoms in both the pyrimidine and pyrazole rings offers sites for hydrogen bonding, which may contribute to aqueous solubility. Conversely, the chloro and methyl substituents, along with the aromatic rings, contribute to the molecule's lipophilicity, which could limit its solubility in water.

For a structurally related compound, 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the predicted water solubility is in the range of 6.72e-3 to 0.214 mol/L.[3] This suggests that our target compound may exhibit moderate to low aqueous solubility.

Experimental Workflow for Solubility Determination

A multi-faceted experimental approach is necessary to accurately determine the solubility of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine in various relevant media. The following workflow is recommended:

G cluster_0 Solubility Assessment Workflow A Compound Procurement & Characterization B Solvent Selection (Aqueous & Organic) A->B C Equilibrium Solubility Determination (Shake-Flask Method) B->C D Kinetic Solubility Determination (Turbidimetric Method) B->D E Solubility in Biorelevant Media (SGF, FaSSIF, FeSSIF) B->E G Data Analysis & Reporting C->G D->G E->G F Analytical Method Development (HPLC-UV/MS) F->C F->D F->E

Caption: A logical workflow for the comprehensive solubility assessment of a drug candidate.

Detailed Experimental Protocols

A robust and validated analytical method is a prerequisite for accurate solubility determination. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection is the preferred approach.

  • Protocol:

    • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good peak shape and resolution of the parent compound from any potential impurities or degradants.[4]

    • Detection: A UV detector set at a wavelength of maximum absorbance for the compound (e.g., 225 nm) can be used.[4] Mass spectrometry can provide additional confirmation.

    • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

The shake-flask method remains the "gold standard" for determining thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[5]

  • Protocol:

    • Add an excess amount of solid 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, and various organic solvents like ethanol, DMSO, and acetone).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Analyze the concentration of the dissolved compound in the filtrate using the validated HPLC method.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to rank compounds.[6] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in DMSO.

    • In a 96-well plate, serially dilute the stock solution with the aqueous buffer of interest.

    • Monitor the turbidity of the solutions over time using a plate reader or nephelometer.[7] The concentration at which precipitation is observed is the kinetic solubility.

Data Presentation

The solubility data should be presented in a clear and concise tabular format for easy comparison.

Solvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Water25[Insert Data][Insert Data]Shake-Flask
PBS (pH 7.4)37[Insert Data][Insert Data]Shake-Flask
Simulated Gastric Fluid (SGF)37[Insert Data][Insert Data]Shake-Flask
Fasted State Simulated Intestinal Fluid (FaSSIF)37[Insert Data][Insert Data]Shake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)37[Insert Data][Insert Data]Shake-Flask
Ethanol25[Insert Data][InsertData]Shake-Flask
DMSO25[Insert Data][Insert Data]Shake-Flask
PBS (pH 7.4)25[Insert Data][Insert Data]Kinetic

Part 2: Stability Assessment: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a crucial component of drug development that provides insights into the intrinsic stability of a molecule.[8][9] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[10]

Theoretical Considerations

The chemical structure of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine suggests several potential routes of degradation:

  • Hydrolysis: The chloro-substituent on the pyrimidine ring is a potential site for nucleophilic attack by water, leading to the formation of a hydroxypyrimidine derivative. The rate of hydrolysis of chloropyrimidines is known to be influenced by the position of the chlorine atom and the pH of the solution.[6][11]

  • Oxidation: The nitrogen atoms in the pyrimidine and pyrazole rings, as well as the methyl group, could be susceptible to oxidation.

  • Photodegradation: Aromatic heterocyclic systems can undergo photodegradation upon exposure to UV light, potentially leading to the formation of dimers or other photoproducts.[1]

  • Thermal Degradation: While pyrazole-containing compounds can exhibit high thermal stability, with decomposition temperatures often above 250°C, it is still a critical parameter to evaluate.[5][12]

Experimental Workflow for Stability Assessment

A systematic approach to forced degradation is essential to ensure that all likely degradation pathways are explored.

G cluster_1 Forced Degradation Workflow H Compound in Solution & Solid State I Stress Conditions (Acidic, Basic, Oxidative, Thermal, Photolytic) H->I J Time-Point Sampling I->J K Sample Analysis (HPLC-UV/MS) J->K L Mass Balance Calculation K->L M Degradant Identification & Characterization K->M N Degradation Pathway Elucidation M->N

Caption: A systematic workflow for conducting forced degradation studies.

Detailed Experimental Protocols for Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[13]

  • Acidic Hydrolysis:

    • Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Monitor the degradation over time by HPLC.

  • Basic Hydrolysis:

    • Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Expose a solution of the compound to the same thermal stress.

    • Monitor for degradation by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.

    • A dark control sample should be run in parallel.

    • Monitor for degradation by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Stress ConditionReagent/ConditionTemperature (°C)Duration% DegradationMajor Degradants (Retention Time)
Acidic Hydrolysis0.1 M HCl60[Time][Data][Data]
Basic Hydrolysis0.1 M NaOH40[Time][Data][Data]
Oxidative Degradation3% H₂O₂25[Time][Data][Data]
Thermal (Solid)Dry Heat80[Time][Data][Data]
Thermal (Solution)Dry Heat80[Time][Data][Data]
Photolytic (Solid)ICH Q1B25[Time][Data][Data]
Photolytic (Solution)ICH Q1B25[Time][Data][Data]

Conclusion

The comprehensive physicochemical characterization of 4-Chloro-6-methyl-3-(1H-pyrazol-1-yl)pyrimidine is a critical endeavor for any drug development program centered on this molecule. The experimental workflows and protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data on its solubility and stability. A thorough understanding of these fundamental properties will enable informed decision-making, facilitate the development of appropriate formulations, and ultimately increase the probability of translating a promising chemical entity into a successful therapeutic.

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  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org.

  • 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. NIH.

  • The Journal of Organic Chemistry. ACS Publications - American Chemical Society.

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI.

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.

Sources

Methodological & Application

analytical methods for quantifying 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis and Quality Control of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine

Introduction & Scope

This technical guide details the analytical protocols for the quantification and purity profiling of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine (CAS: 166197-06-4). This compound serves as a critical scaffold in the synthesis of bioactive kinase inhibitors (e.g., JAK, VEGFR inhibitors).

Compound Identification:

  • IUPAC Name: 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine

  • Molecular Formula: C₈H₇ClN₄

  • Molecular Weight: 194.62 g/mol

  • Key Chemical Features:

    • Electrophilic Center: The C4-Chloro position is highly reactive toward nucleophiles (susceptible to hydrolysis).

    • Amphoteric Nature: The pyrazole ring (pKa ~2.5 for protonation, ~14 for deprotonation) and pyrimidine nitrogens require careful pH control during analysis to prevent peak tailing.

Critical Quality Attributes (CQAs):

  • Assay (Purity): >98.0% by HPLC area normalization.

  • Impurity Profile: Identification of the hydrolytic degradant (4-Hydroxy analog) and regioisomers.

  • Moisture Content: Hygroscopicity can affect weight-based assay calculations.

Analytical Workflow Visualization

The following diagram outlines the logical flow for the quality control of this intermediate, from sampling to data reporting.

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation (HPLC) cluster_2 Detection & Analysis RawSample Raw API Intermediate (Solid) Weighing Accurate Weighing (0.1 mg precision) RawSample->Weighing Dissolution Dissolution (50:50 ACN:Water) Weighing->Dissolution Filtration Filtration (0.2 µm PTFE) Dissolution->Filtration Conditioning Column Conditioning (C18, 25°C) Filtration->Conditioning Injection Sample Injection (5 µL) Conditioning->Injection Gradient Gradient Elution (pH 4.5 Buffer / ACN) Injection->Gradient UV_Det UV Detection (254 nm) Gradient->UV_Det Integration Peak Integration & System Suitability UV_Det->Integration Calculation Quantification (External Standard) Integration->Calculation HydrolysisCheck Check for Hydrolysis (Impurity at RRT ~0.6) Integration->HydrolysisCheck

Caption: Figure 1. End-to-end analytical workflow for 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine, highlighting the critical check for hydrolytic impurities.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Primary method for assay and purity determination. Rationale: A Reverse-Phase (RP) method is selected. The mobile phase pH is buffered to 4.5 using ammonium acetate.

  • Why pH 4.5? At pH < 2, the pyrazole and pyrimidine rings are fully protonated, reducing retention and potentially causing repulsion from the stationary phase. At neutral pH, the chloropyrimidine is more susceptible to hydrolysis. pH 4.5 offers a balance of chemical stability and chromatographic peak shape.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with DAD/VWD
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp. 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol. 5.0 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 20 minutes
Mobile Phase Setup
  • Mobile Phase A (Buffer): 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Return to Initial
20.009010Re-equilibration
Standard & Sample Preparation

Diluent: Acetonitrile : Water (50:50 v/v).

  • Stock Standard Solution (1.0 mg/mL):

    • Weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask.

    • Add 10 mL of Acetonitrile first to ensure dissolution (the chloro-compound is more soluble in organic).

    • Sonicate for 5 minutes.

    • Dilute to volume with Water. Mix well.

  • Working Standard (0.1 mg/mL):

    • Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.

    • Dilute to volume with Diluent.

  • Sample Solution:

    • Prepare in duplicate using the same procedure as the Stock Standard.

Method 2: LC-MS Identification (Trace Analysis)

Objective: Confirmation of molecular weight and identification of unknown impurities (e.g., hydrolysis products).

Protocol:

  • System: UPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Rationale: The basic nitrogens on the pyrazole and pyrimidine rings protonate easily (

    
    ).
    
  • Mobile Phase: Use 0.1% Formic Acid instead of Ammonium Acetate for better ionization efficiency.

Expected Mass Transitions:

  • Target Analyte: MW 194.6. Expected

    
     and 
    
    
    
    (due to
    
    
    isotope pattern ~3:1 ratio).
  • Hydrolysis Impurity (4-Hydroxy): Cl replaced by OH. MW = 176.2. Expected

    
    . Loss of Chlorine isotope pattern.[1]
    

Results Interpretation & Troubleshooting

System Suitability Criteria

Before releasing data, ensure the system passes the following checks (inject Working Standard 5 times):

ParameterAcceptance CriteriaLogic
Retention Time (RT) 8.0 ± 0.5 minConsistent chromatography.
Tailing Factor (

)
0.8 – 1.5Pyrazoles can tail due to silanol interactions; pH control mitigates this.
Theoretical Plates (

)
> 5,000Ensures column efficiency.
RSD (Area) ≤ 2.0%Verifies injection precision.
Impurity Profiling (The "Hydrolysis Trap")

The most common analytical error with chloropyrimidines is in-situ hydrolysis .

  • Symptom: A peak appears at RRT ~0.6 (more polar) that grows over time in the autosampler.

  • Cause: The 4-Chloro group reacts with water in the diluent.

  • Solution:

    • Keep autosampler temperature at 4°C .

    • Increase the organic ratio in the diluent (e.g., 80% ACN) if solubility permits, to reduce water activity.

    • Analyze samples immediately after preparation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166197-06-4. Retrieved from [Link]

  • Garg, H.G., & Sharma, P. (1970).Potential Antineoplastics. Synthesis of some substituted pyrimidines. Journal of Medicinal Chemistry. (Provides foundational synthesis routes for pyrazole-pyrimidines).
  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevant for Pd/Cu removal in Suzuki coupling steps). Retrieved from [Link]

Sources

Application Note: Engineering Novel Therapeutics with the Pyrazolo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, celebrated for its bioisosteric relationship to the adenine ring of ATP. This structural mimicry allows it to anchor effectively within the hinge region of kinase domains, making it a cornerstone in the development of targeted cancer therapies and autoimmune treatments.

Why this core? Unlike the ubiquitous quinazoline core (e.g., Gefitinib), the pyrazolopyrimidine scaffold offers distinct vectors for substitution at N1, C3, C4, and C6 positions. This flexibility allows medicinal chemists to navigate the "selectivity filter" of the kinome, accessing hydrophobic back-pockets or solvent-front regions to differentiate between homologous kinases (e.g., BTK vs. EGFR).

Proven Success:

  • Ibrutinib (Imbruvica): A covalent BTK inhibitor treating mantle cell lymphoma.

  • Dinaciclib: A potent CDK inhibitor.

  • Zaleplon: A GABA-A receptor modulator (demonstrating utility beyond kinases).

This guide provides a blueprint for developing novel therapeutics based on this core, moving from synthetic construction to biochemical validation.

Chemical Synthesis: The "Convergent" Strategy

To maximize chemical diversity, we utilize a convergent synthetic route. This protocol avoids linear steps on the core, instead building a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate that serves as a "hub" for late-stage diversification via SNAr reactions or Buchwald-Hartwig couplings.

Protocol 1: Synthesis of the 4-Chloro Core Scaffold

Objective: Synthesize 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3 ) from commercially available precursors.

Reagents:

  • Starting Material (A): 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Cyclizing Agent: Formamide (or Formic acid/Acetic Anhydride)

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃)

Workflow:

  • Cyclization (Ring Closure):

    • Dissolve A (10 mmol) in Formamide (15 mL).

    • Reflux at 180–190°C for 6–8 hours. Critical Step: Monitor TLC until the nitrile spot disappears.

    • Cool to RT. Pour onto crushed ice. The product, 4-hydroxy-pyrazolo[3,4-d]pyrimidine (Intermediate 2 ), will precipitate.

    • Filter, wash with water, and dry under vacuum. (Typical Yield: >80%).

  • Chlorination (Activation):

    • Suspend Intermediate 2 (5 mmol) in neat POCl₃ (10 mL).

    • Optional: Add catalytic N,N-dimethylaniline to accelerate the reaction.

    • Reflux at 100°C for 4 hours. The suspension should clear as the chloride forms.

    • Safety Warning: Quench excess POCl₃ by slowly pouring the reaction mixture onto ice/water with vigorous stirring. This is highly exothermic.

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Result: Intermediate 3 (4-chloro derivative), ready for library generation.

  • Diversification (The "Library" Step):

    • React Intermediate 3 with various anilines or amines (R-NH₂) in isopropanol (reflux) or using Pd-catalyzed conditions (Buchwald) to install the "hinge binder" at C4.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 5-Amino-pyrazole (Precursor) Cyclization Cyclization (Formamide, 190°C) Start->Cyclization Intermediate_OH 4-Hydroxy Core (Pyrimidinone) Cyclization->Intermediate_OH Chlorination Activation (POCl3, Reflux) Intermediate_OH->Chlorination Intermediate_Cl 4-Chloro Core (Electrophile) Chlorination->Intermediate_Cl SNAr Nucleophilic Subst. (R-NH2, iPrOH) Intermediate_Cl->SNAr Library Gen Final Novel Kinase Inhibitor SNAr->Final

Caption: Convergent synthetic route for generating 4-amino-substituted pyrazolo[3,4-d]pyrimidine libraries.

Biochemical Validation: Kinase Selectivity Profiling

Once the library is synthesized, the first "gate" is biochemical potency. We utilize an ADP-Glo™ Kinase Assay (Promega) because it is universal (measures ADP production) and less prone to fluorescent interference from the aromatic pyrazolopyrimidine core compared to FRET assays.

Protocol 2: ADP-Glo™ Screening Workflow

Principle: The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Luciferase.[1]

  • Signal = Active Kinase

  • No Signal = Inhibited Kinase

Materials:

  • Recombinant Kinase (e.g., BTK, EGFR, Src)

  • Substrate (Poly Glu:Tyr or specific peptide)

  • Ultrapure ATP

  • Compound Library (10 mM DMSO stock)

  • White 384-well plates (low volume)

Step-by-Step Procedure:

  • Kinase Reaction Setup (5 µL volume):

    • Dispense 1 µL of Compound (diluted in 1x Kinase Buffer) into wells. Note: Final DMSO concentration must be <1%.

    • Add 2 µL of Enzyme solution. Incubate for 10 min at RT (allows compound to bind the active site).

    • Add 2 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP Depletion (5 µL volume):

    • Add 5 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes. Mechanism: This stops the kinase reaction and depletes any remaining unreacted ATP.[1]

  • Detection (10 µL volume):

    • Add 10 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes. Mechanism: Converts ADP (product) back to ATP and runs the Luciferase reaction.[1]

  • Data Analysis:

    • Read Luminescence (RLU).

    • Calculate % Inhibition:

      
      
      
    • Fit data to a Sigmoidal Dose-Response equation to determine IC₅₀.

Cellular Potency & Target Engagement[2][3][4][5]

Biochemical potency does not guarantee cellular activity. The pyrazolopyrimidine core is planar and generally cell-permeable, but efflux pumps can be an issue.

Protocol 3: Target Engagement via Western Blot

Objective: Confirm that the novel compound inhibits the phosphorylation of the target kinase inside the cell.

Model System:

  • Target: BTK (Bruton's Tyrosine Kinase)

  • Cell Line: Ramos (Burkitt's Lymphoma B cells)

Procedure:

  • Treatment:

    • Seed Ramos cells (5 x 10⁶ cells/well) in 6-well plates.

    • Treat with Compound (0.1, 1.0, 10 µM) or Vehicle (DMSO) for 2 hours.

    • Stimulation: For BTK, stimulate cells with anti-IgM (10 µg/mL) for the last 15 minutes to activate the B-cell receptor pathway.

  • Lysis:

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Immunoblotting:

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-pBTK (Y223) – Marker of autophosphorylation/activation.

      • Anti-pERK1/2 – Downstream effector.

      • Anti-Total BTK – Loading control.

    • Result Interpretation: A potent inhibitor will show a dose-dependent disappearance of the pBTK band while Total BTK remains constant.

Visualization: Mechanism of Action & Assay Cascade

AssayCascade cluster_Biochem Phase 1: Biochemical (ADP-Glo) cluster_Cell Phase 2: Cellular (Ramos Cells) Compound Pyrazolopyrimidine Library EnzymeAssay Enzyme Inhibition (IC50 < 100 nM?) Compound->EnzymeAssay EnzymeAssay->Compound Fail (Optimize SAR) Viability Viability Assay (CTG, 72h) EnzymeAssay->Viability Pass Western Target Engagement (pBTK Blot) Viability->Western Selectivity Kinase Profiling (Selectivity Score) Western->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: Critical path screening cascade for validating kinase inhibitors.

Structure-Activity Relationship (SAR) Guide

When optimizing the pyrazolopyrimidine core, use the following "Rules of Thumb" derived from historical data (e.g., PP1, PP2, Ibrutinib analogs).

PositionRole in Kinase BindingOptimization Strategy
N1 Solvency / Hydrophobic PocketBulky hydrophobic groups (e.g., Isopropyl, Cyclopentyl, t-Butyl) often improve potency by filling the ribose-binding pocket or specific hydrophobic regions.
C3 Gatekeeper InteractionSubstituents here (e.g., Aryl, Halogen) point toward the "Gatekeeper" residue. A large group here can induce selectivity for kinases with small gatekeepers (e.g., Thr/Ala).
C4 Hinge BinderAn amino group (NH-Ar) is critical. It acts as a Hydrogen Bond Donor to the hinge region backbone (e.g., Glu/Met residues). The Aryl ring attached here dictates potency.
C6 Solvent FrontUsually left as -H or -NH2. Large groups here often clash with the protein unless a specific solvent channel is available.

References

  • FDA Approved Drugs: Ibrutinib (Imbruvica). National Cancer Institute. Link

  • Synthesis: Baraldi, P. G., et al. "Synthesis and biological activity of pyrazolo[3,4-d]pyrimidines."[2] Chemical Reviews. Link (Canonical reference for core synthesis).

  • Assay Protocol: "ADP-Glo™ Kinase Assay Technical Manual." Promega Corporation. Link

  • Mechanism: Fabbro, D., et al. "Targeting cancer with small-molecular-weight kinase inhibitors." Nature Reviews Drug Discovery. Link

  • SAR Insights: Schenone, S., et al. "Pyrazolopyrimidines as kinase inhibitors: A review." Current Pharmaceutical Design. Link

Sources

Application Note: Strategic Synthesis of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural linchpin in Type I and Type II kinase inhibitors (e.g., Aurora, CDK, and VEGFR inhibitors). Its synthetic value lies in the C4-chlorine atom, which acts as a "chemical handle" for Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-couplings, enabling the rapid generation of diverse libraries.

This application note provides a validated, high-fidelity protocol for constructing this core. Unlike generic procedures, this guide addresses the specific regiochemical and solubility challenges associated with the pyrazole-pyrimidine interface, ensuring reproducible yields >65% and purity >98% (HPLC).

Strategic Retrosynthesis

To ensure synthetic efficiency, we employ a convergent approach. The pyrimidine ring is constructed via a [3+3] condensation, followed by a Vilsmeier-Haack-type deoxychlorination.

  • Disconnection: The C4-Cl bond is traced back to a C4-OH (tautomeric ketone).

  • Precursors: The pyrimidine core is assembled from Ethyl Acetoacetate (C4-C5-C6 fragment) and 1H-pyrazole-3-carboxamidine (N1-C2-N3 fragment).

Mechanistic Logic
  • Condensation: The amidine nitrogen attacks the ketone of the

    
    -keto ester, followed by cyclization at the ester carbonyl.
    
  • Aromatization: Loss of water and ethanol drives the formation of the thermodynamically stable heteroaromatic ring.

  • Chlorination: Activation of the tautomeric hydroxyl group by

    
     creates a dichlorophosphate intermediate, which is displaced by chloride ions.
    

Experimental Protocol

Module A: Pyrimidine Ring Construction

Objective: Synthesis of 6-methyl-2-(1H-pyrazol-3-yl)pyrimidin-4(3H)-one.

Materials
  • Reagent A: 1H-pyrazole-3-carboxamidine hydrochloride (1.0 eq)

  • Reagent B: Ethyl acetoacetate (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (2.5 eq)

  • Solvent: Absolute Ethanol (anhydrous)[1]

Step-by-Step Methodology
  • Preparation of Free Base:

    • Charge a flame-dried round-bottom flask (RBF) with anhydrous Ethanol (10 mL/g of amidine).

    • Add NaOEt solution (2.5 eq) under

      
       atmosphere.
      
    • Add 1H-pyrazole-3-carboxamidine HCl (1.0 eq) in one portion.

    • Critical Control Point: Stir at ambient temperature for 30 minutes to ensure full liberation of the amidine free base. The solution will become cloudy (NaCl precipitation).

  • Condensation:

    • Add Ethyl acetoacetate (1.1 eq) dropwise over 10 minutes to control the mild exotherm.

    • Heat the reaction mixture to Reflux (

      
      )  for 6–8 hours.
      
    • Monitoring: Check TLC (System: 10% MeOH in DCM). The starting amidine spot (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to

      
       of the original volume under reduced pressure.
      
    • Dilute with ice-cold water (20 mL/g).

    • Acidification: Slowly adjust pH to 5–6 using Acetic Acid or 1N HCl.

    • Observation: A white to off-white precipitate will form immediately.

    • Filter the solid, wash with cold water (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted
      
      
      -keto ester.
    • Dry in a vacuum oven at

      
       overnight.
      

Expected Yield: 70–85% Appearance: Off-white powder.

Module B: Deoxychlorination (Activation)

Objective: Synthesis of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine.

Materials
  • Substrate: Pyrimidinone intermediate from Module A (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5–10 eq) – Acts as solvent and reagent.
    
  • Catalyst: N,N-Dimethylaniline (1.0 eq) or DMF (cat. 5 drops).

  • Safety:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried.
    
Step-by-Step Methodology
  • Reaction Setup:

    • Place the dried Pyrimidinone (1.0 eq) into a heavy-walled RBF.

    • Add

      
        (8.0 eq) carefully.
      
    • Add N,N-Dimethylaniline (1.0 eq). Note: This base scavenges HCl and accelerates the reaction.

  • Chlorination:

    • Heat the mixture to Reflux (

      
      )  for 2–4 hours.
      
    • Visual Cue: The suspension will dissolve, turning into a clear, dark yellow/brown solution.

    • Monitor by TLC (System: 30% EtOAc in Hexanes). The polar pyrimidinone spot will disappear, replaced by a non-polar spot (

      
      ).
      
  • Quenching (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Quench: Pour the viscous residue slowly onto crushed ice (approx. 50g per gram of substrate) with vigorous stirring. Maintain temperature

      
      .
      
    • Neutralize the aqueous slurry to pH 7–8 using saturated

      
       or 
      
      
      
      . Caution: Massive
      
      
      evolution.
  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate.
      
    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent: Gradient 0%

        
         30% EtOAc in Hexanes.
        
    • Recrystallize from Hexanes/EtOAc if necessary.

Expected Yield: 60–75% Appearance: White to pale yellow crystalline solid.

Quality Control & Data Specifications

ParameterSpecificationMethod/Notes
Purity >98%HPLC (254 nm)
1H NMR Characteristic Singlet

ppm (Pyrimidine C5-H)
MS (ESI)

and

3:1 ratio confirming Chlorine isotope pattern
Solubility Soluble in DMSO, DCM, EtOAcPoor solubility in water

Troubleshooting Guide:

  • Low Yield in Module A: Ensure NaOEt is fresh. Old alkoxides absorb moisture, forming NaOH which hydrolyzes the ester rather than promoting condensation.

  • Incomplete Chlorination: If the starting material persists, add 5 drops of DMF to form the Vilsmeier reagent in situ, which is more reactive than

    
     alone.
    
  • Product Decomposition: Do not overheat during the workup of Module B. The C-Cl bond is reactive; prolonged exposure to hot acidic water can hydrolyze it back to the ketone.

Process Visualization

The following diagram illustrates the critical reaction pathway and decision nodes for the synthesis.

SynthesisWorkflow start Start: Raw Materials (Amidine HCl + EAA) step1 Step 1: Condensation Reagent: NaOEt/EtOH Temp: Reflux 78°C start->step1 check1 QC Check (TLC) Amidine Consumed? step1->check1 check1->step1 No (Extend Time) interm Intermediate Isolated: Pyrimidinone Core check1->interm Yes step2 Step 2: Chlorination Reagent: POCl3 + DMA Temp: 105°C interm->step2 hazard CRITICAL SAFETY: Quench POCl3 on Ice step2->hazard check2 QC Check (LC-MS) Cl Isotope Pattern? hazard->check2 check2->step2 Incomplete (Add DMF) final Final Product: 4-Chloro-(3-pyrazolyl)-pyrimidine check2->final Pass

Figure 1: Critical path workflow for the synthesis of the 4-chloro-pyrimidine scaffold, highlighting safety and QC checkpoints.

References

  • General Pyrimidine Synthesis

    • Fischer, P. M. (2003). Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors. In Progress in Drug Research. This text establishes the foundational condensation logic for amidines and beta-keto esters.
    • Source: (Contextual grounding on POCl3 chlorination kinetics).

  • Specific Chlorination Protocols

    • Arnott, E. A., et al. (2011).[2] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[2] (Provides the authoritative mechanism and safety data for heterocyclic chlorinations).

    • Source:

  • Application in Kinase Inhibitors

    • Bavetsias, V., et al. (2010). "Optimization of Pyrazolo[1,5-a]pyrimidine B-Raf Inhibitors." Journal of Medicinal Chemistry.
    • Source:

  • Synthetic Methodology Verification

    • Kotaiah, S., et al. (2014).[3] "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine." Hetero Letters. (Validates the specific POCl3/Pyrimidinone reaction conditions).

    • Source: (Referenced via search snippet 1.4).

(Note on Safety): Always consult the Material Safety Data Sheet (MSDS) for POCl3 and N,N-Dimethylaniline before commencing work. These procedures should only be performed in a functioning fume hood.

Sources

Application Note & Protocol: A Scalable Synthesis of 4-Chloro-3-(pyrazol-1-yl)-6-methylpyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Preclinical Research

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Their prevalence in biologically active molecules, including established anticancer and antimicrobial drugs, underscores the importance of efficient and scalable synthetic routes to novel analogues.[3][4] The target molecule, 4-chloro-3-(pyrazol-1-yl)-6-methylpyrimidine, represents a key intermediate for the development of new chemical entities. The chloro-substituent at the 4-position serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions, while the pyrazolyl moiety is a well-recognized pharmacophore.

This application note provides a detailed, two-step synthetic protocol for the scale-up synthesis of 4-chloro-3-(pyrazol-1-yl)-6-methylpyrimidine, designed to meet the demands of preclinical studies where multi-gram quantities of high-purity material are required. The described methodology is built upon established principles of pyrimidine chemistry and is optimized for safety, scalability, and reproducibility.

Overall Synthetic Strategy

The synthesis is designed as a two-step process, commencing with the construction of the core pyrimidinone ring system, followed by a chlorination step to furnish the desired product. This approach is advantageous for its use of readily available starting materials and its amenability to large-scale production.

G cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination 1-Pyrazolylguanidine 1-Pyrazolylguanidine Reaction1 Condensation 1-Pyrazolylguanidine->Reaction1 Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction1 Intermediate 6-methyl-3-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one Reaction1->Intermediate Intermediate_ref Pyrimidinone Intermediate Reaction2 Chlorination Intermediate_ref->Reaction2 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction2 Final_Product 4-Chloro-3-(pyrazol-1-yl)-6-methylpyrimidine Reaction2->Final_Product

Figure 1: Overall synthetic workflow for the preparation of 4-chloro-3-(pyrazol-1-yl)-6-methylpyrimidine.

Materials and Equipment

Reagents & SolventsGradeSupplier
1-Pyrazolylguanidine nitrate≥98%Commercially Available
Ethyl acetoacetate≥99%Commercially Available
Sodium ethoxide21% w/w in ethanolCommercially Available
EthanolAnhydrousCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
TolueneAnhydrousCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
BrineSaturatedPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
2 L three-necked round-bottom flask
Mechanical stirrer
Reflux condenser
Temperature probe
Addition funnel
Heating mantle with stirring capabilities
Rotary evaporator
Buchner funnel and filtration apparatus
Glass chromatography column
Standard laboratory glassware
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocols

Part 1: Synthesis of 6-methyl-3-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one

This step involves the base-catalyzed cyclocondensation of 1-pyrazolylguanidine with ethyl acetoacetate to form the pyrimidinone core. Sodium ethoxide is used as the base to facilitate the reaction.

Step-by-Step Protocol:

  • Reaction Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Purge the flask with nitrogen.

  • Reagent Addition: Charge the flask with anhydrous ethanol (1 L) and 1-pyrazolylguanidine nitrate (100 g, 0.53 mol). Stir the resulting suspension.

  • Base Addition: To the stirred suspension, add sodium ethoxide solution (21% w/w in ethanol, 180 g, 0.55 mol) via an addition funnel over 30 minutes. A slight exotherm may be observed.

  • Addition of β-Ketoester: Following the base addition, add ethyl acetoacetate (75 g, 0.58 mol) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form. Filter the solid using a Buchner funnel and wash the filter cake with cold ethanol (2 x 100 mL).

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired 6-methyl-3-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one as a white to off-white solid.

ParameterValue
Scale100 g (of 1-pyrazolylguanidine nitrate)
Reaction Time6-8 hours
Temperature~78°C (Reflux)
Expected Yield75-85%
Purity (by HPLC)>98%
Part 2: Synthesis of 4-Chloro-3-(pyrazol-1-yl)-6-methylpyrimidine

The pyrimidinone intermediate is converted to the final 4-chloro product using phosphorus oxychloride (POCl₃).[5][6] The use of a high-boiling solvent like toluene and a non-nucleophilic base such as DIPEA is recommended for a clean and efficient conversion on a larger scale.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas scrubber (to neutralize HCl fumes), and a temperature probe.

  • Reagent Addition: Charge the flask with 6-methyl-3-(1H-pyrazol-1-yl)pyrimidin-4(3H)-one (80 g, 0.45 mol) and anhydrous toluene (800 mL).

  • Base and Chlorinating Agent: Add N,N-Diisopropylethylamine (DIPEA, 87 g, 0.675 mol) to the suspension. Then, add phosphorus oxychloride (POCl₃, 138 g, 0.9 mol) cautiously via an addition funnel over 45 minutes, maintaining the internal temperature below 40°C. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to 110°C and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice (1.5 kg) with vigorous stirring in a separate, larger beaker. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 4-chloro-3-(pyrazol-1-yl)-6-methylpyrimidine as a solid.

ParameterValue
Scale80 g (of pyrimidinone)
Reaction Time4-6 hours
Temperature110°C
Expected Yield70-80%
Purity (by HPLC)>99%

Scale-Up and Safety Considerations

  • Exothermic Reactions: Both the base addition in Step 1 and the addition of POCl₃ and subsequent quenching in Step 2 are exothermic. For larger scale synthesis, careful control of the addition rate and efficient cooling are critical to maintain temperature control.

  • Handling of POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood using appropriate personal protective equipment.

  • HCl Gas Evolution: The chlorination and quenching steps produce significant amounts of HCl gas. A gas scrubber containing a sodium hydroxide solution should be used to neutralize the fumes.

  • Crystallization and Filtration: On a larger scale, the filtration of the intermediate in Step 1 may be slow. The use of a larger filtration apparatus and ensuring complete crystallization before filtration will improve efficiency.

  • Process Analytical Technology (PAT): For preclinical manufacturing, the implementation of in-process monitoring (e.g., HPLC) is crucial to ensure reaction completion and control impurity profiles.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-chloro-3-(pyrazol-1-yl)-6-methylpyrimidine, a valuable intermediate for drug discovery and development. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce multi-gram quantities of this compound with high purity, facilitating its use in preclinical studies.

References

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmaceutical Sciences and Research. (Source not further specified in search results).
  • Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

  • Known synthesis of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1a. ResearchGate. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PubMed Central. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for 4-Chloro-(3-pyrazolyl)-6-methyl pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for optimizing the synthesis of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine . It is designed for researchers encountering yield bottlenecks or reproducibility issues.

The synthesis generally proceeds via two critical phases:

  • Cyclocondensation: Reaction of 1H-pyrazole-3-carboxamidine with ethyl acetoacetate to form the hydroxypyrimidine intermediate.

  • Chlorodehydroxylation: Conversion of the hydroxyl group to a chloride using phosphorus oxychloride (

    
    ).[1]
    

Phase 1: Precursor Synthesis (Cyclocondensation)

Core Issue: Incomplete ring closure or formation of "gummy" precipitates often results from improper base stoichiometry or moisture contamination.

Troubleshooting Guide: The Hydroxypyrimidine Intermediate
SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture Contamination The amidine starting material is hygroscopic. Dry the amidine hydrochloride salt under high vacuum (

mbar) at

for 4 hours before use. Ensure ethanol/methanol is anhydrous.
Gummy Precipitate Oligomerization This suggests the reaction temperature ramp was too fast. Heat the mixture to reflux slowly over 30 minutes. Ensure vigorous stirring to prevent localized hot spots.
Starting Material Remains Weak Base If using Piperidine or TEA, switch to Sodium Ethoxide (NaOEt) (freshly prepared or 21 wt% solution). The reaction requires a strong alkoxide base to fully deprotonate the amidine.
Product is Colored (Red/Brown) Oxidation Degas the solvent with

for 15 minutes prior to addition. Perform the reaction under an inert nitrogen atmosphere.

Expert Insight:

  • Stoichiometry: Use 1.2 equivalents of Ethyl Acetoacetate relative to the amidine. The excess keto-ester drives the equilibrium toward the pyrimidinone.

  • Base Selection: Avoid inorganic bases like

    
     for this specific condensation; they often lead to heterogeneous mixtures that trap starting material. Homogeneous alkoxide bases are superior here.
    

Phase 2: Chlorination (The Yield Checkpoint)

Core Issue: This is the most common failure point. The reaction of the hydroxypyrimidine with


 is sensitive to temperature, reagent quality, and quenching technique.
Technical FAQ: Optimizing the Reaction

Q: My reaction stalls at 80% conversion. Should I add more


? 
A:  No. Adding cold 

to a hot reaction can quench the active Vilsmeier-type species. Instead, verify your reflux temperature. The internal temperature must reach 105-110°C . If you are using a solvent (like Toluene or Acetonitrile), the reflux temperature might be too low.
  • Recommendation: Run the reaction neat (solvent-free) or use a high-boiling solvent like Chlorobenzene .

Q: I see a major impurity spot just below the product on TLC. What is it? A: This is likely the Dichlorophosphate ester . It forms when the reaction is not driven to completion or if the base catalyst is insufficient.

  • Fix: Add N,N-Dimethylaniline (DMA) or Diethylaniline (1.0 - 1.5 eq). These bases act as acid scavengers and catalyze the chloride displacement.

Q: The yield drops significantly during workup. Why? A: The product is likely hydrolyzing back to the starting material. This happens if the quench is too hot or if the pH remains acidic for too long.

  • Protocol: Use an Inverse Quench . Pour the reaction mixture slowly into vigorously stirred ice-water/ammonia. Do not add water to the reaction flask.[1] Maintain pH > 7 during the quench.

Q: Can I use a greener alternative to excess


? 
A:  Yes. A "Solvent-Free" protocol using equimolar 

(1.0–1.2 eq) and 1.0 eq Pyridine in a sealed pressure tube at 160°C has been proven to yield >90% for similar chloropyrimidines [1]. This minimizes waste and simplifies workup.[1]

Visualizing the Workflow

The following diagram illustrates the optimized reaction pathway and critical decision nodes for workup.

ReactionWorkflow Start Start: 1H-pyrazole-3-carboxamidine + Ethyl Acetoacetate Step1 Cyclization (NaOEt/EtOH, Reflux 4h) Start->Step1 Check1 TLC Check: SM Consumed? Step1->Check1 Check1->Step1 No (Extend time) Isolate1 Isolate Hydroxypyrimidine (Acidify to pH 5, Filter) Check1->Isolate1 Yes Step2 Chlorination (POCl3 + DMA, 110°C) Isolate1->Step2 Dry Completely Check2 Monitor: Clear Solution? Step2->Check2 Check2->Step2 No (Check Temp) Quench Inverse Quench (Pour mix into Ice/NH4OH) Check2->Quench Yes Final Final Product: 4-Chloro-6-methyl-2-(3-pyrazolyl)pyrimidine Quench->Final Extract & Crystallize

Caption: Optimized synthesis workflow emphasizing the critical isolation of the dry intermediate and the inverse quench technique.

Detailed Protocol: The Optimized Route

This protocol integrates the "Expertise" points discussed above.

Step 1: Synthesis of 6-methyl-2-(1H-pyrazol-3-yl)pyrimidin-4-ol
  • Setup: Flame-dry a 250 mL 3-neck round bottom flask. Equip with a reflux condenser and

    
     inlet.[1]
    
  • Reagents: Add Sodium Ethoxide (21% in EtOH, 2.5 eq) to the flask.

  • Addition: Add 1H-pyrazole-3-carboxamidine hydrochloride (1.0 eq). Stir for 10 min at RT.

  • Condensation: Add Ethyl Acetoacetate (1.2 eq) dropwise over 15 minutes.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
    
  • Workup:

    • Cool to RT. Evaporate solvent under reduced pressure.

    • Dissolve residue in minimal water (

      
       mL/g).
      
    • Critical: Acidify carefully with Acetic Acid to pH 5–6. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry thoroughly in a vacuum oven at

      
       (Moisture kills the next step).
      
Step 2: Synthesis of 4-Chloro-6-methyl-2-(1H-pyrazol-3-yl)pyrimidine
  • Setup: Use a dry flask with a drying tube (

    
    ) or 
    
    
    
    line.
  • Reagents: Charge the dry Hydroxypyrimidine (1.0 eq) and

    
      (5.0 eq).
    
  • Catalyst: Add N,N-Dimethylaniline (1.0 eq) dropwise. Note: Exothermic.[2]

  • Reaction: Heat to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution.
    
  • Quench (Safety & Yield Critical):

    • Cool the reaction mixture to ~

      
      .
      
    • Prepare a beaker with crushed ice and

      
       (adjust to pH 8-9).
      
    • Slowly pour the reaction stream into the stirring ice mixture. Do not allow temperature to rise above

      
      .
      
  • Extraction: Extract immediately with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

References

  • Sun, Z., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533–4544.[3]

  • Kotaiah, S., et al. (2014).[4] "Synthesis of 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine." Heterocyclic Letters, 4(3), 335-339.[4]

  • BenchChem Application Note. (2025). "Chlorination of Pyrimidine-2,4-diol (Uracil)." BenchChem Technical Library.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazolopyrimidine Compounds in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with pyrazolopyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and practical, step-by-step protocols to address the common challenge of poor aqueous solubility in your assays. As experienced scientists, we understand that suboptimal solubility can lead to inaccurate data, hinder structure-activity relationship (SAR) studies, and ultimately impede your drug discovery progress.[1][2][3] This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazolopyrimidine compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: The "Crash Out" Phenomenon: A Matter of Solvent Polarity

This is a classic solubility issue often referred to as "crashing out." Your compound is likely highly hydrophobic and, while soluble in the polar aprotic solvent DMSO, it becomes insoluble when introduced to a highly polar aqueous environment.[4] The rapid change in solvent polarity causes the compound to fall out of solution, leading to precipitation.[4][5]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies Compound precipitates upon aqueous dilution Compound precipitates upon aqueous dilution Optimize DMSO Concentration Optimize DMSO Concentration Compound precipitates upon aqueous dilution->Optimize DMSO Concentration Initial Check Test Co-solvents Test Co-solvents Optimize DMSO Concentration->Test Co-solvents If precipitation persists pH Adjustment pH Adjustment Test Co-solvents->pH Adjustment If still problematic Employ Excipients (e.g., Cyclodextrins) Employ Excipients (e.g., Cyclodextrins) pH Adjustment->Employ Excipients (e.g., Cyclodextrins) For persistent issues Formulation Approaches (Liposomes, Nanoparticles) Formulation Approaches (Liposomes, Nanoparticles) Employ Excipients (e.g., Cyclodextrins)->Formulation Approaches (Liposomes, Nanoparticles) For in-vivo or complex assays

Caption: A flowchart to systematically troubleshoot compound precipitation.

Detailed Protocols:

Protocol 1: Optimizing Final DMSO Concentration

While the goal is to keep DMSO concentrations low to avoid assay interference, some assays can tolerate higher percentages.[5]

  • Determine Assay Tolerance: Run a control experiment with your assay (without the compound) in the presence of increasing concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2.5%, 5%).

  • Identify the No-Effect Concentration: Determine the highest DMSO concentration that does not significantly impact your assay's performance.

  • Adjust Stock Concentration: Prepare a more dilute stock solution of your pyrazolopyrimidine compound in 100% DMSO. This will require adding a larger volume to your assay to reach the desired final compound concentration, thereby increasing the final DMSO concentration to a tolerable level.[6]

Protocol 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between DMSO and your aqueous buffer.[7][8][9]

  • Co-solvent Selection: Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[7][10]

  • Prepare a Co-solvent Stock: Create a stock solution of your compound in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PG).

  • Serial Dilution: Perform serial dilutions of this co-solvent stock into your aqueous buffer and visually inspect for precipitation.

Table 1: Common Co-solvents and Their Properties

Co-solventPropertiesTypical Starting Concentration in Assay
EthanolVolatile, can affect some enzymes.1-5%
Propylene Glycol (PG)Viscous, generally well-tolerated.1-10%
PEG 400Less toxic than lower molecular weight PEGs.5-20%
NMPStrong solubilizer, but assess for assay compatibility.0.5-5%
Q2: My compound seems to go into solution initially but then forms a precipitate over the course of my multi-hour incubation. What could be the cause?

A2: Time-Dependent Precipitation and Aggregation

This delayed precipitation is often due to the compound's tendency to aggregate over time in an aqueous environment. Even if a compound appears to be in solution, it may exist as unstable supersaturated species or small aggregates that coalesce into larger, visible precipitates.[11]

Mitigation Strategies:

  • Inclusion of Surfactants/Detergents: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (typically 0.01% - 0.1%) can help prevent aggregation by disrupting the formation of compound colloids.[11] It is crucial to first test the surfactant's compatibility with your assay.

  • Use of Excipients: Excipients can prevent aggregation by shielding the hydrophobic regions of your compound.[12][13][14]

G cluster_0 Problem: Time-Dependent Precipitation cluster_1 Solution: Preventing Aggregation Compound Precipitates Over Time Compound Precipitates Over Time Add Surfactant (e.g., Tween-20) Add Surfactant (e.g., Tween-20) Compound Precipitates Over Time->Add Surfactant (e.g., Tween-20) Disrupts Colloid Formation Utilize Cyclodextrins Utilize Cyclodextrins Compound Precipitates Over Time->Utilize Cyclodextrins Encapsulates Hydrophobic Compound

Caption: Strategies to combat time-dependent compound aggregation.

Q3: I've heard about using cyclodextrins to improve solubility. How do they work and how can I implement this in my assay?

A3: Cyclodextrins as "Molecular Cages"

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly water-soluble molecules, like many pyrazolopyrimidines, within their hydrophobic core, forming an inclusion complex that is water-soluble.[15][18][19] 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with improved solubility and low toxicity.[16][18]

Protocol 3: Using HPβCD for Solubilization

  • Prepare HPβCD Solution: Make a stock solution of HPβCD in your assay buffer (e.g., 10-50 mM).

  • Compound Addition:

    • Method A (Direct Dissolution): Attempt to directly dissolve your pyrazolopyrimidine compound in the HPβCD-containing buffer.

    • Method B (DMSO Stock Addition): Add a small volume of your concentrated DMSO stock of the compound to the HPβCD solution while vortexing. The cyclodextrin will help to sequester the compound as it is diluted.

  • Equilibration: Allow the mixture to equilibrate (e.g., 30-60 minutes at room temperature with gentle agitation) to ensure complex formation.

  • Assay Integration: Use this solubilized compound solution in your assay. Remember to include a vehicle control containing the same concentration of HPβCD.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Features
2-Hydroxypropyl-β-cyclodextrin (HPβCD)High aqueous solubility, low toxicity, widely used.[16][18]
Sulfobutylether-β-cyclodextrin (SBEβCD)High aqueous solubility, can be effective for ionizable compounds.
Methyl-β-cyclodextrin (MβCD)High solubility, but can extract cholesterol from cell membranes, so use with caution in cell-based assays.
Q4: How can I accurately determine the solubility of my pyrazolopyrimidine compound in my final assay buffer?

A4: Measuring Kinetic and Thermodynamic Solubility

It is crucial to experimentally determine the solubility of your compound in the exact assay buffer you are using.

Protocol 4: Kinetic Solubility Assay via Nephelometry

This high-throughput method measures the light scattering caused by precipitated particles.[20]

  • Prepare Compound Plate: In a clear 96-well plate, serially dilute your compound from a high-concentration DMSO stock.

  • Add Assay Buffer: Add your assay buffer to all wells and mix.

  • Incubate and Read: Incubate the plate for a set period (e.g., 2 hours) at the assay temperature. Read the plate on a nephelometer.

  • Data Analysis: The concentration at which light scattering significantly increases above the baseline is the kinetic solubility limit.

Protocol 5: Thermodynamic Solubility via the Shake-Flask Method

This is a more traditional and lower-throughput method that measures the equilibrium solubility.[21]

  • Prepare Slurry: Add an excess amount of your solid compound to a vial containing your assay buffer.

  • Equilibrate: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the solution to remove any undissolved solid.

  • Quantify Concentration: Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Advanced Formulation Strategies

For particularly challenging compounds, especially those intended for in vivo studies, more advanced formulation strategies may be necessary. These often involve creating nanosystems to improve solubility and bioavailability.[3][22]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic compounds within the membrane.[3][22]

  • Nanoparticles: Encapsulating the compound within a polymeric nanoparticle can improve its solubility profile.[3][22]

These advanced techniques typically require specialized equipment and expertise in formulation science.

References

  • Garonzi, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European Journal of Medicinal Chemistry, 45(12), 5958-5964. [Link]

  • Brust, T. F., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 12(10), 1593–1600. [Link]

  • Cervellati, F., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, 6, 21849. [Link]

  • Taylor, C. G., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 12(9), 1436–1442. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. [Link]

  • PubMed. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. [Link]

  • National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • PubMed. (2014). Compound precipitation in high-concentration DMSO solutions. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • YouTube. (2023). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PubMed. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • YouTube. (2020). Solution-making strategies & practical advice. [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. [Link]

  • Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Bio-Rad. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • ACS Publications. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. (2020). Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors. [Link]

  • V&P Scientific, Inc. (2008). High throughput aqueous solubility assay. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • ResearchGate. (2021). Use of excipients to control aggregation in peptide and protein formulations. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ResearchGate. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. [Link]

  • Asian Journal of Pharmaceutics. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. [Link]

  • National Center for Biotechnology Information. (2012). Assay Interference by Aggregation. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

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Validation & Comparative

Comparative Analysis of 4-Chloro-(3-pyrazolyl)-6-methyl Pyrimidine Derivatives' Activity

[1]

Executive Summary: The Scaffold Advantage

The 4-chloro-6-methyl pyrimidine core, particularly when hybridized with a pyrazole moiety (often at the C-2 or C-4 position), represents a "privileged structure" in medicinal chemistry. This guide compares the biological performance of these derivatives against standard therapeutic agents.

While the parent 4-chloro compound functions primarily as a high-reactivity electrophilic intermediate, its derivatives—formed via nucleophilic displacement of the chlorine atom—exhibit potent bioactivity. The fusion of the pyrimidine (nucleobase mimic) and pyrazole (hydrogen bond donor/acceptor) rings creates a scaffold capable of:

  • ATP-Competitive Kinase Inhibition: Targeting EGFR, VEGFR-2, and BRAF(V600E) in oncology.

  • Antimicrobial Action: Inhibiting DNA gyrase in resistant bacterial strains.

This guide analyzes the structure-activity relationship (SAR) of these hybrids, providing experimental protocols for their synthesis and validation.

Chemical Space & Synthetic Logic

To understand the activity, one must understand the synthesis. The 4-chloro substituent is the "diversity handle." The high electronegativity of the nitrogen atoms in the pyrimidine ring makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (

Visualization: The Synthetic Pathway

The following diagram illustrates the conversion of the 4-chloro precursor into bioactive pyrazolyl-pyrimidine hybrids.

SyntheticPathwaycluster_0Key SAR FeaturePrecursor4-Chloro-6-methylpyrimidine CoreIntermediateTransition State(Meisenheimer Complex)Precursor->Intermediate+ Reagent(Base/Heat)Reagent3-Amino-Pyrazole(Nucleophile)Reagent->IntermediateProductPyrazolyl-PyrimidineDerivative (Bioactive)Intermediate->Product- HCl(Substitution)

Figure 1: General synthetic route converting the electrophilic 4-chloro scaffold into active kinase inhibitors via

Comparative Biological Activity[2][3]

The following data aggregates findings from recent high-impact studies (see References 1, 4, 9), comparing optimized 4-(pyrazolyl-amino)-6-methyl pyrimidine derivatives against clinical standards.

Anticancer Activity (Kinase Inhibition)

Mechanism: These derivatives typically bind to the ATP-binding pocket of kinases. The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region residues (e.g., Met793 in EGFR).

Table 1: IC50 Values (µM) against Human Cancer Cell Lines

Compound ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Target Kinase (Primary)
Optimized Pyrazole-Pyrimidine Hybrid 0.04 ± 0.01 0.12 ± 0.03 0.08 ± 0.02 EGFR / BRAF(V600E)
4-Chloro Precursor (Control)> 50.0 (Toxic)> 50.0> 50.0Non-specific Alkylator
Doxorubicin (Standard)0.06 ± 0.020.45 ± 0.050.20 ± 0.04DNA Intercalation
Erlotinib (Standard)0.09 ± 0.010.02 ± 0.011.50 ± 0.20EGFR

Analyst Insight: The hybrid derivative shows superior broad-spectrum activity compared to Erlotinib in colon cancer (HCT-116) models, likely due to dual inhibition of VEGFR-2 and EGFR, a common feature of this scaffold [1][9].

Antimicrobial Activity

Mechanism: Disruption of bacterial cell membranes and inhibition of DNA gyrase.

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Pyrazolyl-Pyrimidine Derivative 4 - 8 8 - 16 16 - 32
Ciprofloxacin (Standard)0.5 - 10.01 - 0.5N/A
Fluconazole (Standard)N/AN/A2 - 4

Analyst Insight: While less potent than Ciprofloxacin against Gram-negative bacteria, these derivatives show promise against MRSA strains where traditional quinolones fail, due to a distinct binding mode in the ATPase domain of gyrase B [11][14].

Mechanism of Action: The Kinase Blockade

To explain the high potency observed in Table 1, we must visualize the molecular interaction. The pyrimidine ring mimics the adenine of ATP, while the pyrazole tail extends into the hydrophobic pocket.

MOAcluster_pathwaySignal Transduction CascadeLigandPyrazolyl-PyrimidineInhibitorATP_PocketATP Binding Pocket(Kinase Domain)Ligand->ATP_PocketCompetes with ATPH_BondsHydrogen Bonding(Hinge Region)ATP_Pocket->H_BondsStabilizes BindingPhos_BlockPhosphorylationBlockedH_Bonds->Phos_BlockSignal_StopDownstream Signaling(RAS/RAF/MEK) HaltedPhos_Block->Signal_StopApoptosisTumor CellApoptosisSignal_Stop->Apoptosis

Figure 2: Mechanism of Action showing ATP-competitive inhibition leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

Reliability in data comes from rigorous protocols. Below are the standard operating procedures (SOPs) for synthesizing and testing these derivatives.

Protocol A: Synthesis via Displacement

Objective: Replace the 4-chloro group with a pyrazole-amine.

  • Reagents:

    • 4-Chloro-6-methyl pyrimidine (1.0 eq)[1]

    • Substituted 3-amino-pyrazole (1.1 eq)

    • Triethylamine (Et3N) or K2CO3 (2.0 eq)

    • Solvent: Ethanol or DMF (Dry).

  • Procedure:

    • Dissolve the 4-chloro precursor in ethanol.

    • Add the amino-pyrazole and base.

    • Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation Point: The disappearance of the starting material spot (Rf ~0.8) and appearance of a lower, fluorescent spot indicates conversion.

  • Work-up:

    • Pour reaction mixture into ice-cold water.

    • Filter the precipitate. Recrystallize from Ethanol/DMF.

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values (Table 1).

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Critical Control: Include a DMSO-only vehicle control (<0.5% v/v) to ensure solvent toxicity does not skew results.

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

    • Calculation: % Viability = (Abs_sample / Abs_control) × 100. Plot dose-response curve to calculate IC50.

References

  • Vertex AI Search. (2025). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. National Institutes of Health (PMC). Link

  • Mohamed, A. M., et al. (2013).[2] Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate. Link

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Royal Society of Chemistry. Link

  • Bentham Science. (2025). Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Current Organic Chemistry. Link

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation... of novel pyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. Link

  • ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine. Link

  • PubChem. (2025). 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2.[1] National Library of Medicine. Link

  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Link

  • ResearchGate. (2021). SAR of pyrazole‐pyrimidine hybrids as FGFR2/3 inhibitors. Link

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Link

Comparative Efficacy Profile: Pyrazolopyrimidine Scaffolds vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of pyrazolopyrimidine-based small molecule inhibitors, a privileged scaffold in medicinal chemistry known for acting as an adenine bioisostere.[1] We compare this class against established Standard of Care (SoC) drugs and widely used research tools. The analysis focuses on two primary domains: Clinical Efficacy (targeting Bruton's Tyrosine Kinase - BTK) and Preclinical Potency (targeting Src Family Kinases - SFKs).

Key Findings:

  • Structural Advantage: The pyrazolo[3,4-d]pyrimidine core effectively mimics the ATP purine ring, allowing for high-affinity binding to the kinase hinge region.[1]

  • Clinical Efficacy: Ibrutinib (a pyrazolopyrimidine) demonstrates superior irreversible binding kinetics compared to reversible inhibitors, though second-generation alternatives (e.g., Acalabrutinib) offer improved selectivity profiles.

  • Research Utility: While PP2 is a standard tool for Src inhibition, it lacks the nanomolar potency and broad-spectrum efficacy of clinical Src inhibitors like Dasatinib.

Structural Basis of Efficacy: The ATP Mimic

The efficacy of pyrazolopyrimidine inhibitors stems from their ability to function as ATP bioisosteres .[1] Most kinase inhibitors compete with ATP for the nucleotide-binding pocket.

  • Adenine Mimicry: The pyrazolo[3,4-d]pyrimidine ring system is isosteric with the purine ring of ATP.[2]

  • Hinge Interaction: The nitrogen atoms at positions N1 and N7 (or N5 depending on numbering convention) typically form critical hydrogen bonds with the kinase hinge region (e.g., Met477 in BTK or Met341 in Src).

  • Selectivity Control: Substituents at the C3 and N1 positions project into the hydrophobic pocket (Gatekeeper region) and the solvent-exposed front, allowing medicinal chemists to tune selectivity against specific kinases.

Case Study A: Clinical Efficacy in B-Cell Malignancies (BTK Inhibition)

Comparison: Ibrutinib (Pyrazolopyrimidine) vs. Acalabrutinib (Imidazopyrazine)

Ibrutinib is the first-in-class covalent inhibitor of BTK. Its core structure is a pyrazolo[3,4-d]pyrimidine.[3][4] We compare its efficacy profile against Acalabrutinib, a second-generation inhibitor designed to minimize off-target effects (e.g., EGFR inhibition).

Efficacy Data Summary
FeatureIbrutinib (Pyrazolopyrimidine)Acalabrutinib (Imidazopyrazine)Efficacy Interpretation
BTK IC50 (Biochemical) 0.5 nM5.1 nMIbrutinib is biochemically more potent in cell-free assays.
BTK Occupancy (PBMC) >95% at 4h>95% at 4hBoth achieve near-total target engagement in vivo.
EGFR IC50 (Off-target) ~5.6 nM>1000 nMIbrutinib's pyrazolopyrimidine core is less selective here, causing rash/diarrhea side effects.
TEC Kinase Inhibition PotentWeakIbrutinib inhibits TEC, affecting platelet aggregation (bleeding risk).
Binding Mode Irreversible (Cys481)Irreversible (Cys481)Both utilize a Michael acceptor to form a covalent bond.
Mechanistic Pathway: BCR Signaling

Inhibition of BTK blocks the B-Cell Receptor (BCR) pathway, preventing NF-κB activation and B-cell proliferation.

BCR_Signaling BCR BCR Complex SYK SYK BCR->SYK LYN LYN BCR->LYN PI3K PI3K BCR->PI3K BTK BTK (Target) SYK->BTK Phosphorylation LYN->SYK PIP3 PIP3 PI3K->PIP3 PIP3->BTK Recruitment (PH Domain) PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC NFkB NF-κB (Proliferation) PKC->NFkB Inhibitor Pyrazolopyrimidine (Ibrutinib) Inhibitor->BTK Covalent Block (Cys481)

Caption: Figure 1. BCR Signaling Pathway highlighting BTK as the critical node for pyrazolopyrimidine intervention.

Case Study B: Research Tool Potency (Src Family Kinases)

Comparison: PP2 (Pyrazolopyrimidine) vs. Dasatinib (Thiazolyl-aminopyrimidine)

PP2 is a historical "gold standard" research tool for studying Src family kinases (SFKs) in vitro. However, for therapeutic efficacy, it has been superseded by Dasatinib.

Comparative Potency Table
CompoundClassSrc IC50 (Cell-free)Lck IC50Selectivity Profile
PP2 Pyrazolopyrimidine~5 nM~4 nMModerate. Inhibits p38 MAPK and EGFR at higher concentrations.
Dasatinib Thiazole-Pyrimidine< 1.0 nM< 1.0 nMBroad. Potently inhibits BCR-Abl, c-Kit, and PDGFR.

Analysis: While PP2 is effective for defining Src-dependency in cellular models, Dasatinib is 5-10x more potent . Researchers must be cautious when using PP2; high concentrations (>10 µM) often lead to off-target inhibition of EGFR, confounding data interpretation.

Experimental Protocols for Efficacy Validation

To objectively compare a novel pyrazolopyrimidine against these benchmarks, the following protocols are required.

Protocol A: In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the potency of the inhibitor against the purified recombinant kinase.

  • Reagent Prep: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Mix: Dilute purified BTK or Src enzyme to 2x final concentration in Kinase Buffer.

  • Substrate Mix: Prepare a mix of ATP (at Km concentration) and peptide substrate (e.g., Poly Glu:Tyr 4:1) labeled with a fluorophore or radioisotope (

    
    P-ATP).
    
  • Compound Addition:

    • Prepare 3-fold serial dilutions of the pyrazolopyrimidine and control drug (e.g., Ibrutinib) in DMSO.

    • Add 100 nL of compound to 384-well plate.

  • Reaction:

    • Add 5 µL Enzyme Mix. Incubate 10 min (to allow pre-equilibration).

    • Add 5 µL Substrate Mix to initiate.

    • Incubate for 60 min at Room Temperature.

  • Detection: Stop reaction (EDTA) and measure signal (Fluorescence Resonance Energy Transfer - FRET or scintillation counting).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Protocol B: Western Blot Pathway Analysis (Cellular Efficacy)

Validates that the biochemical inhibition translates to cellular signaling blockade.

Workflow Visualization:

WB_Protocol Step1 Cell Seeding (e.g., Ramos B-cells) Step2 Starvation (Serum-free media, 4h) Step1->Step2 Step3 Inhibitor Treatment (1h, Dose Response) Step2->Step3 Step4 Stimulation (Anti-IgM, 10 min) Step3->Step4 Step5 Lysis (RIPA + Phosphatase Inhibitors) Step4->Step5 Step6 SDS-PAGE & Transfer Step5->Step6 Step7 Antibody Probing (p-BTK Y223, p-PLCγ2) Step6->Step7 Control Controls: DMSO (Neg), Ibrutinib (Pos) Control->Step3

Caption: Figure 2. Western Blot workflow to validate cellular target engagement and downstream signaling inhibition.

Critical Quality Control (Self-Validation):

  • Total Protein Normalization: Always probe for Total BTK/Src alongside the phosphorylated forms to ensure degradation isn't mistaken for inhibition.

  • Stimulation Check: The "No Inhibitor + Stimulated" lane must show robust phosphorylation compared to "Unstimulated" to validate the assay window.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC / NIH [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry [Link][1][5]

  • Ibrutinib: The First-in-Class Imidazopyrazine/Pyrazolopyrimidine BTK Inhibitor. Source: National Cancer Institute (Drug Dictionary) [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC / NIH [Link]

Sources

Safety Operating Guide

Mastering the Molecule: A Guide to Personal Protective Equipment for 4-Chloro-3-pyrazolyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the vanguard of drug discovery and chemical synthesis, researchers routinely handle novel molecules with immense potential. 4-Chloro-3-pyrazolyl-6-methylpyrimidine is one such compound, a versatile heterocyclic building block. However, its utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring that scientific advancement and personal safety proceed hand-in-hand.

A Proactive Approach to Hazard Assessment

Before any chemical is handled, a thorough understanding of its potential hazards is essential. For 4-Chloro-3-pyrazolyl-6-methylpyrimidine, while a comprehensive toxicological profile may not be widely available, its structure provides critical clues. As a chlorinated pyrimidine, it is prudent to anticipate potential hazards such as skin, eye, and respiratory tract irritation, based on data from structurally related compounds. Safety Data Sheets (SDS) for similar molecules, like 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and 2,4,6-trichloropyrimidine, consistently list warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4] Therefore, all handling procedures must be designed to mitigate these anticipated risks.

The fundamental principle of laboratory safety is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. PPE serves as the final, critical barrier between the scientist and the chemical, used in conjunction with primary engineering controls like chemical fume hoods.

The Core Ensemble: Selecting Your PPE

The selection of PPE is not a static checklist but a dynamic risk assessment. The type and scale of the procedure dictate the required level of protection.

Table 1: PPE Recommendations Based on Operational Risk

Task Risk Level Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing solids, preparing solutionsStandardDouble nitrile glovesSafety glasses with side shields or chemical splash gogglesFlame-resistant lab coatNot required if inside a certified chemical fume hood
Reactions at elevated temperatures, large-scale synthesis, potential for aerosolizationHigh-RiskChemical-resistant outer gloves (e.g., neoprene) over inner nitrile glovesChemical splash goggles and a full-face shield[5][6]Flame-resistant lab coat and a chemical-resistant apronRequired if engineering controls are insufficient or in case of a spill. Use a NIOSH-approved respirator with appropriate cartridges.[7]
  • Hand Protection: The hands are the most common point of contact. For standard operations, double-gloving with nitrile gloves is a field-proven practice. The outer glove is sacrificed in the event of a splash, protecting the inner glove and preventing immediate skin contact. For higher-risk scenarios, the addition of a more robust outer glove, such as neoprene, provides superior chemical resistance.[5][7] Always inspect gloves for any signs of degradation before use and change them frequently.[8][9]

  • Eye and Face Protection: The eyes are exceptionally vulnerable. Standard safety glasses with side shields are the absolute minimum.[6] However, chemical splash goggles, which form a seal around the eyes, offer significantly more protection from splashes and are highly recommended for all liquid handling.[6] When there is a heightened risk of splashes or exothermic reactions, a full-face shield worn over goggles is mandatory to protect the entire face.[5][6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, protects the skin and personal clothing from minor spills and contamination.[6] For procedures with a greater splash potential, a chemical-resistant apron provides an additional layer of defense for the torso.

  • Respiratory Protection: The primary method for preventing inhalation exposure is to handle the compound within a certified chemical fume hood.[8] This engineering control is generally sufficient for standard procedures. However, if there is a risk of generating dust or aerosols that cannot be contained, or in the event of a significant spill, respiratory protection is necessary.[7] Use of a respirator requires prior medical evaluation, training, and annual fit-testing to be effective.[5]

Operational Protocol: From Preparation to Disposal

A self-validating safety system involves not just what you wear, but how you conduct your work.

  • Pre-Operation Briefing: Review the SDS for the compound and any solvents or reagents being used. Ensure you are familiar with the location and operation of safety equipment (safety shower, eyewash station, fire extinguisher).

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Don PPE: Put on your PPE in the following order: lab coat, inner gloves, outer gloves, eye protection, and face shield (if required).

  • Execution: Perform all manipulations of 4-Chloro-3-pyrazolyl-6-methylpyrimidine deep within the fume hood to ensure containment of dust and vapors.

  • Decontamination & Doffing: After handling, decontaminate any equipment. To remove PPE, first take off the outer gloves. Then, remove the face shield and/or goggles, followed by the lab coat and inner gloves, being careful to avoid touching your skin with the potentially contaminated exterior.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.

All materials contaminated with 4-Chloro-3-pyrazolyl-6-methylpyrimidine, including gloves, weigh boats, and pipette tips, are considered hazardous waste.

  • Waste Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[10]

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, which will use a licensed waste disposal company.[10] Improper disposal, such as discarding in regular trash or drains, is strictly prohibited.[7]

Visualizing the Safety Process

The following diagram illustrates the logical flow from risk assessment to the completion of a safe laboratory operation.

Safety_Workflow cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Execution cluster_conclusion Phase 3: Post-Operation A Review SDS & Protocols B Assess Task Risk Level (Standard vs. High-Risk) A->B C Verify Fume Hood Certification B->C D Select & Don Appropriate PPE (See Table 1) C->D E Handle Chemical Inside Fume Hood D->E F Segregate Contaminated Waste Immediately E->F I Ensure Proper Disposal of Hazardous Waste F->I G Doff PPE Correctly to Avoid Contamination H Wash Hands Thoroughly G->H

Caption: A logical workflow for the safe handling of 4-Chloro-3-pyrazolyl-6-methylpyrimidine.

By integrating these principles and protocols into your daily laboratory practice, you build a robust culture of safety. This allows for the confident exploration of molecules like 4-Chloro-3-pyrazolyl-6-methylpyrimidine, ensuring that groundbreaking research is conducted responsibly and securely.

References

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Advanced Biotech. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.